molecular formula C6H12O6 B2950504 L-(-)-Idose CAS No. 5934-56-5; 921-60-8

L-(-)-Idose

Cat. No.: B2950504
CAS No.: 5934-56-5; 921-60-8
M. Wt: 180.156
InChI Key: WQZGKKKJIJFFOK-ZNVMLXAYSA-N
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Description

L-(-)-Idose is a rare monosaccharide that belongs to the family of hexoses It is an epimer of D-glucose, differing in the configuration around the fourth carbon atom This compound is not commonly found in nature but can be synthesized in the laboratory

Preparation Methods

Synthetic Routes and Reaction Conditions: L-(-)-Idose can be synthesized through several methods, including:

    Chemical Synthesis: One common method involves the oxidation of L-gulose using specific oxidizing agents under controlled conditions. This process requires careful monitoring of temperature and pH to ensure the desired product is obtained.

    Enzymatic Synthesis: Enzymes such as aldolases can be used to catalyze the formation of this compound from simpler sugar precursors. This method is advantageous due to its specificity and mild reaction conditions.

Industrial Production Methods: While industrial production of this compound is not widespread, potential methods include:

    Fermentation Processes: Utilizing genetically modified microorganisms to produce this compound from renewable resources.

    Chemical Catalysis: Employing catalysts to facilitate the conversion of precursor molecules into this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: L-(-)-Idose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form L-idonic acid using oxidizing agents such as nitric acid.

    Reduction: Reduction of this compound can yield L-iditol, a sugar alcohol.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products:

    L-idonic acid: Formed through oxidation.

    L-iditol: Formed through reduction.

    Various derivatives: Formed through substitution reactions.

Scientific Research Applications

L-(-)-Idose has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: Studied for its role in carbohydrate metabolism and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development.

Mechanism of Action

The mechanism of action of L-(-)-Idose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various enzymes involved in carbohydrate metabolism, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to participate in specific biochemical reactions.

Comparison with Similar Compounds

L-(-)-Idose can be compared with other similar compounds such as:

    D-Glucose: While both are hexoses, they differ in the configuration around the fourth carbon atom.

    L-Gulose: An epimer of this compound, differing in the configuration around the third carbon atom.

    L-Iditol: The reduced form of this compound.

Uniqueness: this compound’s unique configuration and reactivity make it a valuable compound for studying carbohydrate chemistry and developing new synthetic methods. Its rarity and specific properties distinguish it from other hexoses.

Properties

CAS No.

5934-56-5; 921-60-8

Molecular Formula

C6H12O6

Molecular Weight

180.156

IUPAC Name

(3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1

InChI Key

WQZGKKKJIJFFOK-ZNVMLXAYSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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